3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol is a fluorinated organic compound characterized by its unique molecular structure, which includes amino, difluoro, and methylphenyl groups. The compound is of significant interest in various fields, including medicinal chemistry and materials science. Its molecular formula is , and it has a molecular weight of approximately 201.21 g/mol .
The synthesis of 3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes:
The reaction conditions are critical for ensuring high yield and purity. This involves maintaining controlled temperatures, using appropriate solvents such as dichloromethane, and employing catalysts to facilitate the reaction steps effectively .
The molecular structure of 3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.21 g/mol |
IUPAC Name | 3-amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol |
InChI Key | BDIVMEJDARBARV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1)F)C(C(CO)(F)F)N |
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol can participate in several types of chemical reactions:
Typical reagents include:
Reaction conditions generally involve controlled temperatures and specific solvents to optimize yields .
The mechanism of action for 3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding, it may alter the activity of these targets, leading to various biological effects. The exact pathways depend on the context in which the compound is used, particularly in pharmacological applications .
While specific physical properties such as boiling point and melting point are not consistently reported, the compound's density remains unspecified.
The chemical properties include:
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol has several scientific applications:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4